molecular formula C10H7BrN2O2 B15177891 4,8-Diamino-2-bromo-1,5-naphthoquinone CAS No. 73384-69-7

4,8-Diamino-2-bromo-1,5-naphthoquinone

Cat. No.: B15177891
CAS No.: 73384-69-7
M. Wt: 267.08 g/mol
InChI Key: UIZQEEPVXHNUOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,8-Diamino-2-bromo-1,5-naphthoquinone is a synthetic organic compound with the molecular formula C10H7BrN2O2. It is a derivative of naphthoquinone, characterized by the presence of amino groups at positions 4 and 8, and a bromine atom at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8-Diamino-2-bromo-1,5-naphthoquinone typically involves the bromination of 1,5-naphthoquinone followed by amination. One common method includes the use of bromine in acetic acid to introduce the bromine atom at the 2-position of 1,5-naphthoquinone. Subsequent amination can be achieved using ammonia or an amine source under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the bromination and amination steps to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4,8-Diamino-2-bromo-1,5-naphthoquinone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

4,8-Diamino-2-bromo-1,5-naphthoquinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,8-Diamino-2-bromo-1,5-naphthoquinone involves its redox properties. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. This property is exploited in its antibacterial and anticancer activities, where the generated ROS can induce oxidative stress in target cells. The compound may also interact with specific enzymes and proteins, disrupting their normal function .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1,4-naphthoquinone: Another brominated naphthoquinone with similar redox properties.

    4,8-Diamino-1,5-naphthoquinone: Lacks the bromine atom but has similar amino group substitutions.

    2-Chloro-1,4-naphthoquinone: A chlorinated analog with comparable chemical behavior.

Uniqueness

4,8-Diamino-2-bromo-1,5-naphthoquinone is unique due to the combination of amino and bromine substitutions, which confer distinct electronic and steric properties. These modifications can enhance its reactivity and specificity in various applications, making it a valuable compound for research and development .

Properties

CAS No.

73384-69-7

Molecular Formula

C10H7BrN2O2

Molecular Weight

267.08 g/mol

IUPAC Name

8-amino-6-bromo-5-hydroxy-4-iminonaphthalen-1-one

InChI

InChI=1S/C10H7BrN2O2/c11-4-3-6(13)8-7(14)2-1-5(12)9(8)10(4)15/h1-3,12,15H,13H2

InChI Key

UIZQEEPVXHNUOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)C2=C(C1=N)C(=C(C=C2N)Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.